molecular formula C8H6F3NO3 B1415776 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid CAS No. 1804886-42-7

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid

Cat. No.: B1415776
CAS No.: 1804886-42-7
M. Wt: 221.13 g/mol
InChI Key: PNOJSPZVJYCFLY-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative featuring a difluoromethoxy (-OCF₂H) group at the 4-position and a fluorine atom at the 3-position of the pyridine ring.

Properties

IUPAC Name

2-[4-(difluoromethoxy)-3-fluoropyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOJSPZVJYCFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethylation reagents under controlled conditions.

    Fluorination: The fluorine atom is introduced through selective fluorination reactions.

    Acetic Acid Moiety Addition: The acetic acid group is added through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. The fluorinated pyridine moiety is known to enhance the binding affinity of compounds to biological targets, making it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has shown that similar pyridine derivatives exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest .

Organic Synthesis

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The presence of fluorine can facilitate nucleophilic substitutions.
  • Coupling Reactions : It can be used in cross-coupling reactions to form more complex molecular architectures.

Example of Synthetic Utility

In synthetic pathways, this compound has been utilized to create derivatives that possess enhanced biological activities or improved solubility profiles .

Agricultural Chemistry

The unique properties of fluorinated compounds make them suitable for developing agrochemicals. The compound may be explored for use in pesticides or herbicides due to its potential effectiveness against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyridine ring and adjacent functional groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid (Target) 4-OCF₂H, 3-F, 2-CH₂COOH C₈H₆F₃NO₃ ~233.14 (estimated) High polarity due to acetic acid; metabolic stability from difluoromethoxy .
2-(4-(Difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridin-2-yl)acetic acid () 4-CF₂H, 3-OH, 6-OCF₃, 2-CH₂COOH C₉H₅F₅NO₄ 305.14 Additional trifluoromethoxy group increases lipophilicity; hydroxy group enhances hydrogen bonding .
2-(4-Chloro-6-(difluoromethyl)-2-(trifluoromethoxy)pyridin-3-yl)acetic acid () 4-Cl, 6-CF₂H, 2-OCF₃, 3-CH₂COOH C₉H₅ClF₅NO₃ 305.58 Chlorine substitution improves electrophilicity; trifluoromethoxy enhances stability .
2-[4-(Difluoromethoxy)-2-fluorophenyl]-2,2-difluoroacetic acid () 4-OCF₂H, 2-F (phenyl ring), CH₂COOH with CF₂ C₉H₆F₅O₃ 268.14 Phenyl core instead of pyridine; difluoroacetic acid increases acidity .

Physicochemical and Pharmacological Properties

Polarity and Solubility: The target compound’s acetic acid group confers higher aqueous solubility compared to analogs with trifluoromethoxy or difluoromethyl groups (e.g., ).

Metabolic Stability :

  • Difluoromethoxy (-OCF₂H) groups (common in ) resist oxidative metabolism better than methoxy (-OCH₃) groups, extending half-life .
  • Chlorine substituents () may slow hepatic clearance by reducing cytochrome P450 interactions .

Bioactivity :

  • Pyridine-based analogs (e.g., ) are likely optimized for targeting enzymes or receptors requiring aromatic nitrogen interactions (e.g., kinase inhibitors).
  • Sulfonyl-containing derivatives () exhibit distinct binding profiles, possibly due to stronger electron-withdrawing effects .

Biological Activity

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid, with CAS number 1804743-95-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a difluoromethoxy group and a fluorinated pyridine moiety, which may influence its pharmacological properties.

  • Molecular Formula : C9H5F6NO3
  • Molecular Weight : 289.13 g/mol
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in various metabolic pathways, including those related to inflammation and viral replication.

1. Antiviral Activity

Recent research indicates that compounds similar to this compound have been investigated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Inhibitors targeting Mpro are crucial as they play a significant role in viral replication .

2. Anti-inflammatory Effects

Studies have shown that related compounds exhibit potent inhibition of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the inflammatory response. By inhibiting PDE4, these compounds can reduce the release of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
Mpro InhibitionSARS-CoV-2 Mpro1.3 - 2.3 µM
PDE4 InhibitionPDE4 EnzymeLow nM
Anti-cancer ActivityVarious Cancer Cell LinesVaries

Case Study: Antiviral Screening

In a recent study focusing on antiviral agents, a series of pyridine derivatives were screened for their ability to inhibit Mpro. The compound demonstrated promising inhibitory activity with an IC50 value indicating effective binding affinity, which highlights its potential as a lead compound in antiviral drug development .

Case Study: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of fluorinated pyridine derivatives, including those structurally similar to our compound. The results indicated significant reductions in inflammatory markers in vitro, supporting further investigation into its therapeutic potential for treating chronic inflammatory conditions .

Q & A

Q. What are the established synthetic pathways for 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid, and what are their respective yields?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves introducing the difluoromethoxy group using potassium acetate under inert atmosphere (90°C, 24 h), followed by acid hydrolysis and purification via column chromatography (CH₂Cl₂/MeOH), yielding ~43% . Alternative routes for fluoropyridine derivatives employ mild, metal-free conditions with N-methylpyrrolidone (NMP) at 120°C, achieving 31% yield after chromatographic purification . Optimizing stoichiometry and reaction time is critical for improving yields.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm fluorinated substituents (e.g., difluoromethoxy and fluorine on pyridine) .
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation.
  • HPLC-PDA : To assess purity (>95%) and detect impurities .
  • X-ray crystallography (if crystals are obtainable): For absolute configuration determination, as seen in related fluoropyridine structures .

Q. What are the critical parameters in chromatographic purification to ensure high purity?

  • Stationary phase : Silica gel with tailored pore size for fluorinated aromatics.
  • Mobile phase : Gradient elution using CH₂Cl₂/MeOH (50:1 to 20:1) to resolve polar by-products .
  • Monitoring : TLC (Rf ~0.15 in CH₂Cl₂/MeOH) and UV detection at 254 nm for real-time analysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of difluoromethoxy group introduction in pyridine derivatives?

  • Catalyst screening : Explore phase-transfer catalysts or crown ethers to enhance nucleophilicity of fluoride sources.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature modulation : Lower temperatures (e.g., 60–80°C) may reduce side reactions like defluorination.
  • In situ monitoring : Use ¹⁹F NMR to track reaction progress and adjust reagent ratios dynamically.

Q. What strategies mitigate stability issues of this compound under acidic or basic conditions?

  • pH-controlled storage : Maintain neutral pH (6–8) in aqueous solutions to prevent hydrolysis of the difluoromethoxy group.
  • Lyophilization : For long-term storage, lyophilize the compound and store under argon at –20°C .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent radical-mediated degradation .

Q. How to resolve contradictions in reported bioactivity data of fluorinated pyridine derivatives across assay systems?

  • Standardized assays : Use isogenic cell lines and control for metabolic differences (e.g., cytochrome P450 activity) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may vary between systems.
  • Structural analogs : Compare with compounds like 4-(4-hydroxyphenyl)-2-butanone, where substituent positioning critically affects activity .

Q. What computational modeling approaches predict the reactivity of the difluoromethoxy group in further functionalization?

  • DFT calculations : Model transition states for nucleophilic attacks to identify favorable reaction sites .
  • QSAR : Correlate electronic parameters (e.g., Hammett constants) with experimental reactivity data for fluorinated groups.
  • Molecular docking : Predict binding interactions if the compound is a pharmacophore fragment in drug discovery .

Q. How to assess the impact of residual solvents or by-products on the compound’s pharmacological profile?

  • ICH guidelines : Limit residual NMP (<50 ppm) using GC-MS .
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via HPLC .
  • In vitro toxicity screening : Use hepatic cell lines (e.g., HepG2) to evaluate impurities’ cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid
Reactant of Route 2
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid

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